1-cyclohexyl-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including structures similar to "1-cyclohexyl-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine", involves catalytic methods using piperazine as a catalyst for the formation of functionalized pyrans, which are crucial intermediates in pharmaceutical chemistry. These synthesis methods emphasize efficiency, high yield, and environmental friendliness by avoiding harsh conditions and employing recyclable catalysts (Yousefi, Goli-Jolodar, & Shirini, 2018).
Molecular Structure Analysis
Investigations into the molecular structure of similar piperazine derivatives reveal the adoption of specific conformations that facilitate their biological activity. X-ray crystallography studies provide detailed insights into the molecular arrangements and intermolecular interactions, crucial for understanding the compound's behavior in biological systems (Loh et al., 2010).
Chemical Reactions and Properties
Piperazine derivatives are versatile intermediates in organic synthesis, undergoing various chemical reactions to produce compounds with potential therapeutic applications. The reactivity of these derivatives enables the formation of complex molecular architectures, demonstrating significant antimicrobial and antifungal activities, making them valuable for drug discovery and development (Rajkumar, Kamaraj, & Krishnasamy, 2014).
properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-pyrazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-2-16(21-10-6-9-18-21)17(22)20-13-11-19(12-14-20)15-7-4-3-5-8-15/h6,9-10,15-16H,2-5,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNSHYLCKSOHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCCCC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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